molecular formula C9H7NO2 B194394 7-hydroxyquinolin-2(1H)-one CAS No. 70500-72-0

7-hydroxyquinolin-2(1H)-one

Cat. No. B194394
CAS RN: 70500-72-0
M. Wt: 161.16 g/mol
InChI Key: DBSPUDKBNOZFMX-UHFFFAOYSA-N
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Description

7-Hydroxyquinolin-2(1H)-one is a derivative of quinolone, which is a white to light yellow solid at room temperature . It is slightly soluble in alcohol-based organic solvents and dimethyl sulfoxide . It is a substituted quinolone derivative and is mainly used as a pharmaceutical intermediate, often used in the synthesis of receptor antagonists and receptor agonists .


Synthesis Analysis

The synthesis of 7-hydroxyquinolin-2(1H)-one involves a series of chemical reactions . The double bond unit in 7-hydroxyquinolin-2(1H)-one gives it a high reactivity. The double bond is usually prone to addition, oxidation, reduction, and cyclization reactions . This makes 7-hydroxyquinolin-2(1H)-one have a wide range of application potential in organic synthesis .


Molecular Structure Analysis

The molecular formula of 7-hydroxyquinolin-2(1H)-one is C9H7NO2 . The phenolic hydroxyl structure in 7-hydroxyquinolin-2(1H)-one provides acidity and electrophilicity . The acidity of the hydroxyl group allows it to participate in acid-base neutralization reactions or be protonated . The electrophilicity of the phenolic hydroxyl structure makes it easy to undergo substitution reactions, condensation reactions, and oxidation reactions .


Chemical Reactions Analysis

The chemical reactions of 7-hydroxyquinolin-2(1H)-one are mainly related to its double bond and phenolic hydroxyl structure . The double bond is usually prone to addition, oxidation, reduction, and cyclization reactions . The phenolic hydroxyl structure can undergo substitution reactions, condensation reactions, and oxidation reactions .


Physical And Chemical Properties Analysis

7-Hydroxyquinolin-2(1H)-one is a white to light yellow solid at room temperature . It is slightly soluble in alcohol-based organic solvents and dimethyl sulfoxide . The molecular formula of 7-hydroxyquinolin-2(1H)-one is C9H7NO2 .

Scientific Research Applications

  • Medicinal Chemistry Applications : 7-Hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of brexpiprazole, an antipsychotic drug used for the treatment of schizophrenia and as adjunctive therapy for major depressive disorder. It has been synthesized using various methods, such as the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone (T. Reddy et al., 2018).

  • Biological Studies : The compound has been studied for its fluorescent properties when dissolved in a solid poly(2-hydroxyethylmethacrylate) (PHEMA) matrix, demonstrating dual fluorescence at room temperature (A. Douhal & R. Sastre, 1994).

  • Neurodegenerative Disease Treatment : 8-Hydroxyquinolines, closely related to 7-hydroxyquinolin-2(1H)-one, have been proposed for use in the treatment of Alzheimer's disease due to their ability to complex with metal ions, disaggregate amyloid plaques, and reverse the Alzheimer's disease phenotype in animal models (V. Kenche et al., 2013).

  • Organic Synthesis : The compound has been synthesized using silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement, highlighting its utility in organic chemistry (Tomonobu Ishida et al., 2013).

  • Photoremovable Protecting Group in Physiology : 8-Bromo-7-hydroxyquinoline, a derivative, has been studied as a photoremovable protecting group for physiological use, with potential applications in the study of cell physiology (Yue Zhu et al., 2006).

  • Influenza A Endonuclease Inhibitors : Derivatives of 3-hydroxyquinolin-2(1H)-one have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease, demonstrating potential antiviral applications (H. Sagong et al., 2013).

properties

IUPAC Name

7-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPUDKBNOZFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450372
Record name 7-hydroxy-1H-quinolin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxyquinolin-2(1H)-one

CAS RN

70500-72-0
Record name 7-Hydroxy-2(1H)-quinolinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycarbostyril
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Record name 7-hydroxy-1H-quinolin-2-one
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Record name 7-Hydroxyquinoline-(1H)-2-one
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Record name 7-HYDROXYCARBOSTYRIL
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Synthesis routes and methods I

Procedure details

To a solution of 3-aminophenol (1 g) in CH2Cl2 (25 mL) and pyridine (1 mL) at 5° C. was added dropwise a solution of cinnamoyl chloride (1.53 g) in CH2Cl2 (10 mL). The mixture was warmed to r.t. over 1 hr, and then EtOAc (150 mL) was added. The organics were washed with H2O, 1N, HCl, saturated aq. NaHCO3 and H2O, dried (MgSO4) and concentrated. To the residue was added AlCl3 (6.38 g) and the mixture heated at 180° C. for 5 min. and then at 115°-120° C. for 2 hr. To the mixture was added ice and then H2O. The solid that formed was collected by filtration, washed with 2N HCl and H2O (3×). The resulting solid was triturated in EtOAc to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

AlCl3 (11.5 g, 86.3 mmol) was added portion-wise to a suspension of intermediate 13 (4.2 g, 16.6 mmol) in chlorobenzene (90 mL) at 0° C. The reaction mixture was gradually warmed to 120° C. and stirred for 3 h. The mixture was poured into ice water and the resulting precipitate was collected by filtration, washed with water, and purified by flash chromatography on silica gel column (elution with DCM/MeOH=60:1) to give 7-hydroxyquinolin-2(1H)-one (intermediate 14) (1.41 g, 53%) as a white solid.
Name
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
V Thakur, D Sharma, P Das - Molecular diversity, 2016 - Springer
Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been explored as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones following conventional …
Number of citations: 7 link.springer.com
IL Chen, JJ Chen, YC Lin, CT Peng, SH Juang… - European journal of …, 2013 - Elsevier
Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and …
Number of citations: 15 www.sciencedirect.com
TC Wang, YL Zhao, DH Kuo - European journal of medicinal chemistry, 2001 - Elsevier
The main objective of this investigation was to explore the vasorelaxing structure–activity relationships of α-methylidene-γ-butyrolactone bearing quinolin-2(1H)-ones and their 3,4-…
Number of citations: 7 www.sciencedirect.com
ÓM Bautista-Aguilera, L Ismaili, M Chioua… - International Journal of …, 2020 - mdpi.com
In this communication, we report the synthesis and cholinesterase (ChE)/monoamine oxidase (MAO) inhibition of 19 quinolinones (QN1-19) and 13 dihydroquinolinones (DQN1-13) …
Number of citations: 6 www.mdpi.com
Y Chen, L Yang, H Qiao, Z Cheng, J Xie, W Zhou… - European Journal of …, 2020 - Elsevier
Studies on the third-generation of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) targeting EGFR L858R/T790M mutant remain hotspots, specifically for non-…
Number of citations: 14 www.sciencedirect.com
S Vangveravong, Z Zhang, M Taylor, M Bearden… - Bioorganic & medicinal …, 2011 - Elsevier
A series of compounds structurally related to aripiprazole (1), an atypical antipsychotic and antidepressant used clinically for the treatment of schizophrenia, bipolar disorder, and …
Number of citations: 55 www.sciencedirect.com
W Chen, C Sun, Y Zhang, T Hu, F Zhu… - The Journal of …, 2019 - ACS Publications
Inorganic persulfate salts were identified as efficient reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones through the activation of readily available transition …
Number of citations: 9 pubs.acs.org
LWL Woo, D Ganeshapillai, MP Thomas… - …, 2011 - Wiley Online Library
Abstract Structure–activity relationship studies were conducted on Irosustat (STX64, BN83495), the first steroid sulfatase (STS) inhibitor to enter diverse clinical trials for patients with …
N Paul, M Jiang, N Bieniek, JLP Lustres… - The Journal of …, 2018 - ACS Publications
The light-activated cleavage of cyclobutane-based systems via [2 + 2] cycloreversions, such as thymine and coumarin dimers, is an important but still poorly understood ultrafast …
Number of citations: 10 pubs.acs.org
MF Maleki, H Nadri, M Kianfar, N Edraki, F Eisvand… - Bioorganic …, 2021 - Elsevier
As anandamide (N-arachidonoylethanolamine, AEA) shows neuroprotective effects, the inhibition of its degradative enzyme, fatty acid amide hydrolase (FAAH) has been considered as …
Number of citations: 16 www.sciencedirect.com

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